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Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxaldehyde

Cat. No.: B073562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Cyclohexene-1-carboxaldehyde (CAS No. 1192-88-7), a valuable building block in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in research and development.

Chemical Structure and Properties
IUPAC Name: 1-Cyclohexene-1-carbaldehyde

Molecular Formula: C₇H₁₀O

Molecular Weight: 110.15 g/mol

Structure: (A visual representation of the chemical structure would be placed here in a full

report)

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-Cyclohexene-1-
carboxaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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An experimental ¹H NMR spectrum for 1-Cyclohexene-1-carboxaldehyde was not readily

available in the searched databases. The expected chemical shifts are predicted based on the

analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.4 Singlet 1H
Aldehyde proton

(CHO)

~6.8 Triplet 1H Vinylic proton (=CH)

~2.2-2.3 Multiplet 4H Allylic protons (CH₂)

~1.6-1.7 Multiplet 4H
Aliphatic protons

(CH₂)

Note: These are predicted values and may differ from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Table 2: ¹³C NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde[1][2]

Chemical Shift (δ) ppm Assignment

194.5 Carbonyl carbon (C=O)

150.0 Quaternary vinylic carbon (C-CHO)

143.8 Tertiary vinylic carbon (=CH)

26.5 Allylic carbon (CH₂)

25.0 Allylic carbon (CH₂)

22.1 Aliphatic carbon (CH₂)

21.3 Aliphatic carbon (CH₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b073562?utm_src=pdf-body
https://www.benchchem.com/product/b073562?utm_src=pdf-body
https://www.benchchem.com/product/b073562?utm_src=pdf-body
https://spectrabase.com/compound/BURsJrklWJx
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclohexene-1-carboxaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: IR Spectral Data for 1-Cyclohexene-1-carboxaldehyde[2]

Wavenumber (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (alkane)

~2850 Medium C-H stretch (alkane)

~2720 Weak C-H stretch (aldehyde)

~1670 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch (alkene)

Data sourced from spectral databases.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data for 1-Cyclohexene-1-carboxaldehyde[2]

m/z Relative Intensity Assignment

110 High [M]⁺ (Molecular Ion)

109 Moderate [M-H]⁺

81 High [M-CHO]⁺

53 Moderate [C₄H₅]⁺

Data sourced from spectral databases.[2]
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 1-Cyclohexene-1-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1-Cyclohexene-1-carboxaldehyde (5-10 mg) is prepared

in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (TMS)

may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating

at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is

typically used.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum

with single lines for each carbon environment. A 45-90° pulse angle and a longer relaxation

delay (2-5 seconds) are used. A larger number of scans is typically required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Cyclohexene-1-carboxaldehyde, a thin film

is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum
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is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of

the compound in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Cyclohexene-1-carboxaldehyde.
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Caption: General workflow for spectroscopic analysis of 1-Cyclohexene-1-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexene-1-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073562#spectroscopic-data-of-1-cyclohexene-1-
carboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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